



# Application Note: Flow Cytometry Analysis of B Cell Activation Following Leniolisib (CDZ173) Treatment

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Compound of Interest		
Compound Name:	HW 173	
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## Introduction

B lymphocytes (B cells) are central players in the adaptive immune response, primarily through the production of antibodies. Upon encountering a specific antigen, the B cell receptor (BCR) initiates a complex signaling cascade leading to B cell activation, proliferation, and differentiation into antibody-secreting plasma cells and memory B cells.[1] A critical pathway in this process is mediated by phosphoinositide 3-kinase delta (PI3K $\delta$ ), a lipid kinase predominantly expressed in hematopoietic cells.[2][3] The PI3K $\delta$  pathway is crucial for B cell survival, growth, and proliferation.[4]

Leniolisib (CDZ173) is a potent and selective small-molecule inhibitor of the PI3Kδ catalytic subunit, p110δ.[2][5] By blocking PI3Kδ activity, Leniolisib inhibits the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). [2] This, in turn, prevents the activation of downstream signaling molecules such as AKT and mammalian target of rapamycin (mTOR), which are essential for B cell activation and function. [5] Leniolisib is the first treatment approved for Activated PI3Kδ Syndrome (APDS), a primary immunodeficiency caused by hyperactive PI3Kδ signaling.[5][6]

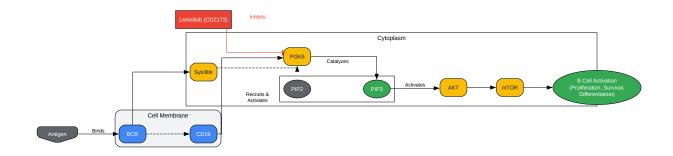
This application note provides a detailed protocol for assessing the inhibitory effect of Leniolisib (CDZ173) on B cell activation in vitro using multicolor flow cytometry. We describe methods for stimulating primary human B cells and quantifying the expression of key cell surface activation markers (CD69, CD86) and the phosphorylation status of the intracellular signaling protein AKT.



This assay is a powerful tool for researchers, scientists, and drug development professionals studying B cell biology and evaluating the potency of PI3K $\delta$  inhibitors.

## **B Cell Activation Signaling Pathway**

B cell activation is initiated by antigen binding to the BCR. This triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated  $Ig\alpha/Ig\beta$  (CD79a/CD79b) chains by Src-family kinases. This leads to the recruitment and activation of spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk). Concurrently, co-receptors like CD19 recruit and activate PI3K $\delta$ .[3] Activated PI3K $\delta$  phosphorylates PIP2 to generate PIP3, a key second messenger.[2] PIP3 recruits pleckstrin homology (PH) domain-containing proteins, like AKT, to the plasma membrane, leading to their activation.[7] Activated AKT promotes cell survival, proliferation, and metabolic reprogramming, often through the mTOR pathway.[4] Leniolisib (CDZ173) specifically inhibits PI3K $\delta$ , thereby blocking PIP3 production and subsequent downstream signaling, which effectively dampens B cell activation.[5]



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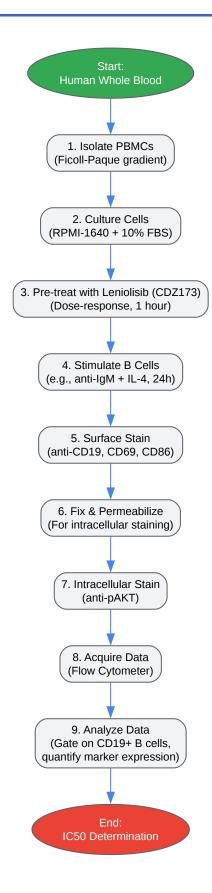
Caption: PI3K $\delta$  signaling in B cell activation and the inhibitory action of Leniolisib (CDZ173).



## **Experimental Workflow**

The overall experimental procedure involves isolating human peripheral blood mononuclear cells (PBMCs), treating the cells with a dose range of Leniolisib (CDZ173), stimulating B cell activation, staining for cell surface and intracellular markers, and finally, acquiring and analyzing the data using a flow cytometer.





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Caption: Flowchart of the experimental protocol for analyzing B cell activation.



## **Materials and Reagents**

- Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
- Compound: Leniolisib (CDZ173), dissolved in DMSO
- Cell Culture: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine
- Density Gradient Medium: Ficoll-Paque PLUS
- B Cell Stimuli: F(ab')2 Fragment Goat Anti-Human IgM, Recombinant Human IL-4
- Buffers: Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS), Fixation/Permeabilization Buffers
- Antibodies:
  - Anti-Human CD19 (e.g., PerCP-Cy5.5)
  - Anti-Human CD69 (e.g., PE)
  - Anti-Human CD86 (e.g., APC)
  - Anti-pAKT (S473) (e.g., Alexa Fluor 488)
  - Appropriate isotype controls
- Equipment:
  - Laminar flow hood
  - Centrifuge
  - 37°C, 5% CO2 incubator
  - Flow cytometer
  - Flow cytometry analysis software



## **Detailed Experimental Protocol**

Part A: Isolation of Human PBMCs

- Dilute fresh human whole blood 1:1 with sterile PBS in a conical tube.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque medium.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the Buffy coat layer containing PBMCs and transfer to a new tube.
- Wash the cells by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes.
- Discard the supernatant and repeat the wash step.
- Resuspend the final cell pellet in complete RPMI-1640 medium (containing 10% FBS, penicillin-streptomycin, and L-glutamine).
- Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to 2 x 10<sup>6</sup> cells/mL.

Part B: Compound Treatment and B Cell Stimulation

- Plate 1 x 10<sup>6</sup> cells (500 μL) per well in a 24-well plate.
- Prepare serial dilutions of Leniolisib (CDZ173) in complete medium. A final concentration range of 1 nM to 10 μM is recommended. Include a DMSO vehicle control.
- Add the Leniolisib dilutions to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.
- Prepare a stimulation cocktail containing anti-IgM (e.g., 10  $\mu$ g/mL) and IL-4 (e.g., 20 ng/mL) in complete medium.
- Add the stimulation cocktail to all wells except for an unstimulated control well.
- Incubate the plate for 18-24 hours for activation marker analysis or 15-30 minutes for pAKT analysis at 37°C, 5% CO2.



#### Part C: Staining for Flow Cytometry

- Harvest cells from the wells and transfer to 5 mL FACS tubes.
- Centrifuge at 400 x g for 5 minutes and discard the supernatant.
- Surface Staining: Resuspend the cell pellet in 100 μL of Flow Cytometry Staining Buffer containing pre-titrated amounts of anti-CD19, anti-CD69, and anti-CD86 antibodies.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells with 2 mL of Staining Buffer, centrifuge, and discard the supernatant.
- Intracellular Staining (for pAKT):
  - After surface staining and washing, resuspend the cell pellet by vortexing.
  - Fix the cells by adding 100 μL of a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10-20 minutes at room temperature.[8][9]
  - Wash the cells once with PBS or staining buffer.
  - Permeabilize the cells by resuspending in 100 μL of a permeabilization buffer (e.g., a saponin- or methanol-based buffer) containing the anti-pAKT antibody.[8][9]
  - Incubate for 30-60 minutes at room temperature in the dark.
  - Wash the cells twice with 2 mL of permeabilization wash buffer.
- Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

#### Part D: Data Acquisition and Analysis

- Acquire samples on a flow cytometer, collecting a minimum of 50,000-100,000 total events per sample.
- Gating Strategy:
  - Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).



- Exclude doublets using FSC-A vs FSC-H.
- From the singlet lymphocyte gate, identify the B cell population as CD19-positive cells.
- · Quantification:
  - Within the CD19+ gate, determine the percentage of cells positive for the activation markers CD69 and CD86.
  - Alternatively, measure the Median Fluorescence Intensity (MFI) of CD69, CD86, and pAKT within the B cell population.
  - Plot the percentage of positive cells or MFI against the log concentration of Leniolisib (CDZ173) to determine the IC50 value.

## **Expected Results and Data Presentation**

Treatment with Leniolisib (CDZ173) is expected to cause a dose-dependent inhibition of B cell activation. This will be observed as a decrease in the expression of surface activation markers CD69 and CD86, as well as a reduction in the phosphorylation of AKT.[10] The quantitative data can be summarized to determine the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

Table 1: Representative IC50 Values for Inhibition of B Cell Activation Markers by Leniolisib (CDZ173)

Species	Cell Type	Stimulus	Marker	IC50 (nM)	Reference
Human	Whole Blood	anti-IgM + IL-4	CD69	~25 nM	[2]
Human	Whole Blood	anti-IgM + IL-	CD86	~30 nM	[2]

| Rat | Whole Blood | anti-IgM | CD86 | 84 nM |[2] |

Table 2: Representative IC50 Values for Inhibition of PI3K $\delta$  Pathway Signaling by Leniolisib (CDZ173)



Species	Cell Type	Stimulus	Marker	IC50 (nM)	Reference
Human	B Cells	anti-IgM + IL-4	рАКТ	~20 nM	[10]
Rat	Transfected Rat-1	-	рАКТ	17 nM	[2]

| Mouse | Splenocytes | anti-IgM | pAKT | 24 nM |[2] |

Note: The IC50 values presented are representative and may vary depending on specific experimental conditions, donors, and reagents.

### Conclusion

The flow cytometry-based protocol described here provides a robust and quantitative method for evaluating the effect of the selective PI3K $\delta$  inhibitor Leniolisib (CDZ173) on B cell activation. By measuring both cell surface markers and intracellular signaling events, this assay allows for a comprehensive assessment of compound activity. This approach is highly valuable for the preclinical evaluation of immunomodulatory drugs targeting the B cell signaling pathway and for basic research into the mechanisms of immune regulation. Clinical studies have confirmed that Leniolisib effectively reduces lymphoproliferation and normalizes B cell populations in patients with APDS, validating the therapeutic strategy of targeting PI3K $\delta$ .[10][11][12]

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